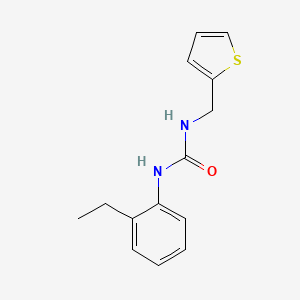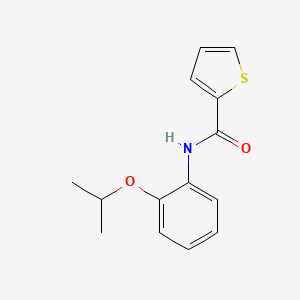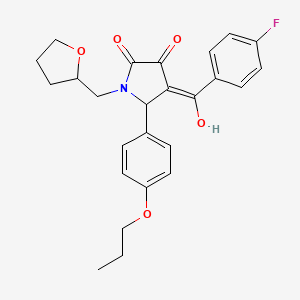
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, also known as ETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETU is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleic acids and proteins. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, and ribonucleotide reductase, an enzyme involved in the synthesis of RNA. This compound has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. This compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under normal laboratory conditions and is soluble in various solvents, making it easy to handle and use in experiments. This compound also has low toxicity, making it safe to use in cell culture and animal experiments. However, this compound has some limitations, including its potential to interfere with other enzymes and its limited efficacy in some applications.
未来方向
There are several future directions for research on N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, including its potential applications in cancer therapy, material science, and agriculture. Further studies are needed to understand the mechanism of action of this compound and its potential interactions with other enzymes. The development of new synthesis methods for this compound could also lead to improved yields and lower costs. In addition, the use of this compound as a crosslinking agent for rubber could be further explored to improve the mechanical properties of rubber products. Finally, the potential use of this compound as a fungicide in agriculture could be further studied to develop more effective and sustainable crop protection strategies.
Conclusion
This compound is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research on this compound could lead to the development of new and innovative applications in medicine, material science, and agriculture.
合成方法
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through various methods, including the reaction of 2-ethylphenyl isocyanate with 2-thienylmethylamine in the presence of a catalyst. Another method involves the reaction of 2-ethylphenyl isocyanate with 2-thiophenemethanol in the presence of a base. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenyl isocyanate with thiosemicarbazide, followed by cyclization with acetic anhydride. These methods have been optimized to achieve high yields of this compound.
科学研究应用
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been used as a fungicide to control various fungal diseases in crops. This compound has also been studied for its potential antitumor activity, with promising results in preclinical studies. In material science, this compound has been used as a crosslinking agent for rubber, resulting in improved mechanical properties.
属性
IUPAC Name |
1-(2-ethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-6-3-4-8-13(11)16-14(17)15-10-12-7-5-9-18-12/h3-9H,2,10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPVDYJSXBLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)